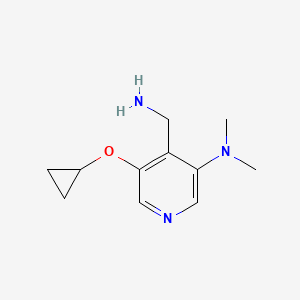![molecular formula C24H24N2O4S B14810408 (2E)-3-(2-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14810408.png)
(2E)-3-(2-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a sulfonylphenyl group, and an acrylamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate can then be further reacted with sulfonyl chloride derivatives and acrylamide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the acrylamide group under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted acrylamide derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The acrylamide moiety can undergo Michael addition reactions with nucleophiles, leading to covalent modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection.
Pinacol boronic esters: Utilized in organic synthesis for functional group transformations.
Properties
Molecular Formula |
C24H24N2O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H24N2O4S/c1-30-23-10-6-5-9-20(23)11-16-24(27)26-21-12-14-22(15-13-21)31(28,29)25-18-17-19-7-3-2-4-8-19/h2-16,25H,17-18H2,1H3,(H,26,27)/b16-11+ |
InChI Key |
HEASFOTXCKHELO-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


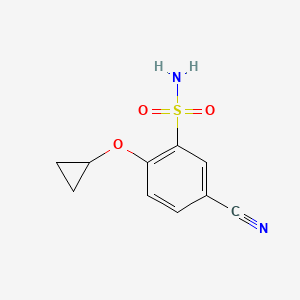
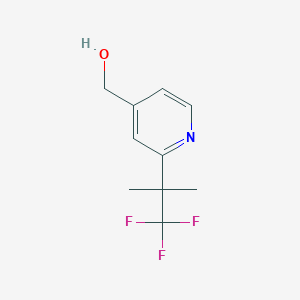
![3-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-N-methylpropanamide](/img/structure/B14810348.png)
![2,4-dichloro-6-[(E)-(3-methoxyphenyl)diazenyl]phenol](/img/structure/B14810349.png)
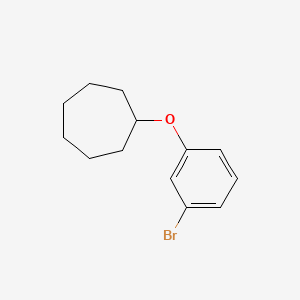
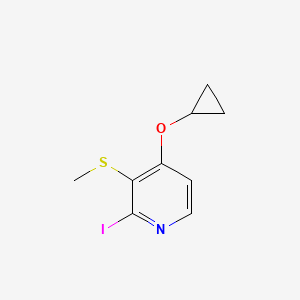
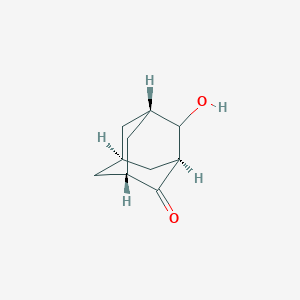
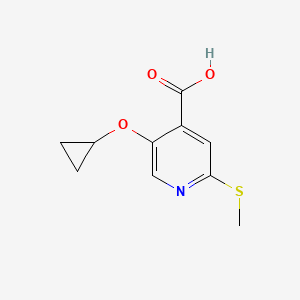
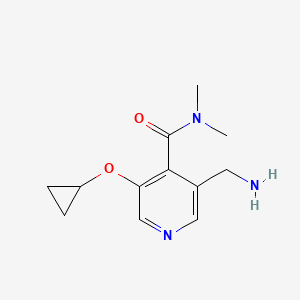

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-iodobenzohydrazide](/img/structure/B14810410.png)
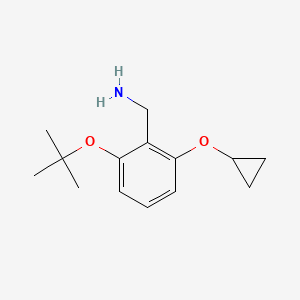
![Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14810419.png)
